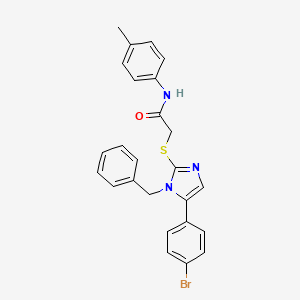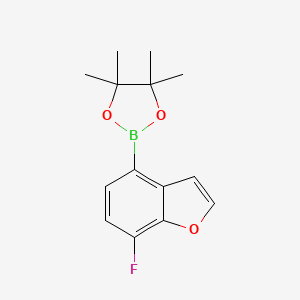
2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in scientific research due to its unique structural and chemical properties. This compound has been synthesized using various methods and has shown promising results in various applications, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Polymer Synthesis
A notable application of this compound is in the field of polymer synthesis. Yokoyama et al. (2007) explored its use in palladium-catalyzed polycondensation for the synthesis of well-defined polyfluorenes. This process, involving Suzuki−Miyaura coupling reactions, resulted in polymers with narrow molecular weight distributions and phenyl groups at one end, indicating a chain-growth polymerization mechanism (Yokoyama et al., 2007).
Advanced Material Development
In the development of advanced materials, the compound has been used to create polymeric colorimetric sensors with unique properties. Chu et al. (2007) synthesized a π-conjugated polymer incorporating fluorene units, showing significant fluorescence enhancement and a large spectral response in absorption when interacting with anionic species. This material could be useful for dual-channel detection of anions (Chu et al., 2007).
Nanoparticle Production
The compound is also instrumental in nanoparticle production. Fischer et al. (2013) utilized it in the synthesis of heterodifunctional polyfluorenes, which were critical for creating nanoparticles with high fluorescence brightness and emission tunability. These nanoparticles showed potential in applications requiring bright and enduring fluorescence, such as in biomedical imaging (Fischer et al., 2013).
Medicinal Chemistry
In medicinal chemistry, the benzofuran structure of the compound is relevant. Khodarahmi et al. (1998) examined derivatives of benzofuran as inhibitors of P450 AROM, an enzyme involved in steroid synthesis, highlighting its potential in therapeutic applications (Khodarahmi et al., 1998).
Biological Sensing
Minta and Tsien (1989) synthesized fluorescent indicators sensitive to cytosolic concentrations of Na+, incorporating benzofuran-linked fluorophores. This development emphasized the potential of benzofuran derivatives in biological sensing, particularly in cellular studies (Minta & Tsien, 1989).
properties
IUPAC Name |
2-(7-fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)12-9(10)7-8-17-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWBHFCMQDIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=COC3=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2597666.png)
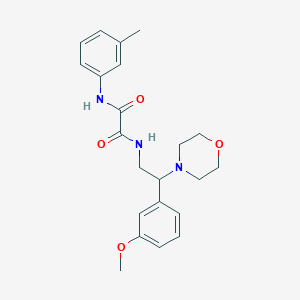
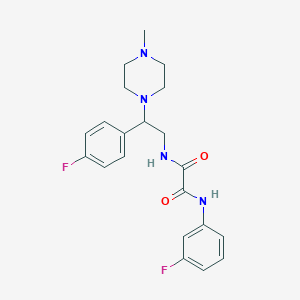
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)


![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2597677.png)
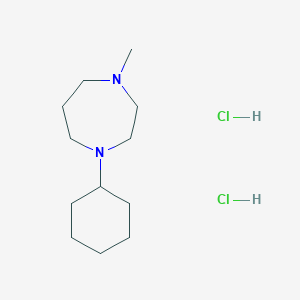
![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]proline](/img/structure/B2597684.png)
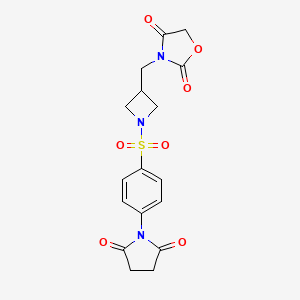

![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)
